[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
Description
Properties
Molecular Formula |
C5H6F3N3O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h12H,2H2,1H3 |
InChI Key |
ZGSCVLWWUKOAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
A recent study demonstrates a visible-light-promoted regioselective synthesis of 3-(trifluoromethyl)-1,2,4-triazoles using sydnone precursors and nucleophilic substitution under mild conditions. The reaction proceeds in N-methylpyrrolidone (NMP) solvent with triethylamine as a base under blue LED irradiation at room temperature for 24 hours, yielding the trifluoromethylated triazole intermediate in moderate to good yields (~50-62%) after chromatographic purification.
- The reaction is sensitive to substrate scope; some sydnone derivatives fail to react.
- Post-synthesis modifications include halogenation and Suzuki coupling to diversify the triazole core.
- Purification typically involves silica gel flash chromatography using petroleum ether and ethyl acetate mixtures.
Preparation of 1-Methyl-3-(Trifluoromethyl)-1H-1,2,4-Triazol-5-yl Methanol
Although direct literature on this exact hydroxymethyl derivative is limited, analogous methods for preparing related triazolylmethanol compounds involve:
- Starting from 3-chloromethyl-1,2,4-triazoles or 3-formyl-1,2,4-triazoles.
- Nucleophilic substitution or reduction steps to convert chloromethyl or formyl groups to hydroxymethyl.
- Methylation at the N-1 position via methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
A patent for a related compound class describes the preparation of 3-chloromethyl-1,2,4-triazolin-5-one derivatives via reaction of semicarbazide salts with methyl orthoesters, followed by chlorination. This intermediate can be converted to hydroxymethyl derivatives by nucleophilic displacement or reduction.
Alternative Preparation via Hydrazine Derivatives and Acid Catalysis
A method for related heterocycles (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) employs methyl hydrazine and trifluoroacetylated precursors in aqueous or ethanol media with acid catalysis (e.g., sulfuric acid, acetic acid). The reaction temperature ranges from 50 to 140 °C, with reaction times optimized for high selectivity and yield. This approach highlights:
- Use of mild acids in substoichiometric amounts to reduce costs and improve crystal morphology.
- Avoidance of organic solvents other than water or ethanol.
- Formation of large, platelet-like crystals facilitating filtration and purification.
This strategy could be adapted for triazole hydroxymethyl derivatives by selecting appropriate hydrazine and trifluoromethylated precursors.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity:
Medicine:
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly antifungal and antiviral agents.
Industry:
Agriculture: It can be used in the formulation of agrochemicals to protect crops from pests and diseases.
Electronics: The compound’s stability makes it suitable for use in electronic materials and devices.
Mechanism of Action
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Key Data Table: Comparative Analysis
Biological Activity
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol, a compound with the CAS number 51856-20-3, belongs to the triazole family of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₄H₄F₃N₃O
- Molecular Weight : 167.09 g/mol
- CAS Number : 51856-20-3
Triazole compounds often exert their biological effects by inhibiting specific enzymes or pathways within microorganisms or cancer cells. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and biological activity compared to other triazoles.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The compound [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol has shown potential against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Bacillus subtilis | 0.25 mg/mL |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against pathogenic fungi such as Candida spp. and Aspergillus spp. The mechanism involves disruption of fungal cell membrane integrity.
Antioxidant Activity
Preliminary studies suggest that [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol demonstrates antioxidant activity through the scavenging of free radicals. This property is essential in mitigating oxidative stress-related diseases.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol against various bacterial pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.25 mg/mL for certain strains. This study highlights the potential use of this compound in treating bacterial infections resistant to conventional antibiotics.
Study 2: Antifungal Applications
Another investigation focused on the antifungal properties of this triazole derivative against Candida albicans. The compound demonstrated a notable inhibitory effect on fungal growth, suggesting its utility as a therapeutic agent in fungal infections.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol, and how do reaction conditions influence yield?
- Methodology :
- Catalytic Systems : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 media (70–80°C) are effective for similar triazole derivatives, enabling regioselective functionalization .
- Solvent Selection : Protic solvents (e.g., water or methanol) aid in stabilizing intermediates during cyclization, while aprotic solvents (e.g., THF) improve solubility of trifluoromethylated precursors .
- Purification : Recrystallization in aqueous acetic acid or methanol achieves >95% purity, monitored via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 78–85 | 95–97 |
| K₂CO₃ | THF | 60 | 65 | 90 |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in trifluoromethyl-triazole derivatives?
- Methodology :
- ¹H NMR : The hydroxymethyl (-CH₂OH) group typically resonates at δ 4.5–5.0 ppm (broad singlet), while the trifluoromethyl (-CF₃) group appears as a quartet (δ ~120–125 ppm in ¹⁹F NMR) .
- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm functional group integrity .
- Contradictions :
- Discrepancies in -CH₂OH chemical shifts may arise from hydrogen bonding with solvents (e.g., DMSO vs. CDCl₃) .
Q. What are the stability and storage recommendations for hydroxymethyl-triazole derivatives?
- Methodology :
- Storage : Store at 2–8°C in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
- Degradation Pathways : Hydrolysis of the trifluoromethyl group under acidic conditions (pH <3) or prolonged UV exposure .
Advanced Research Questions
Q. How can computational methods (DFT, docking) predict the reactivity and bioactivity of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol?
- Methodology :
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic sites (e.g., hydroxymethyl oxygen) .
- Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity), focusing on hydrogen bonding with the triazole ring .
- Data Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| CYP51 (C. albicans) | -8.2 | H-bond: OH···heme Fe; Van der Waals: CF₃···hydrophobic pocket |
Q. What strategies address low regioselectivity during trifluoromethyl-triazole synthesis?
- Methodology :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to orient C-H functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hrs vs. 24 hrs) and improves yield by 15–20% via controlled heating .
- Contradictions :
- Conflicting reports on the efficacy of Pd vs. Cu catalysts for Suzuki-Miyaura coupling in trifluoromethylated systems .
Q. How do solvent polarity and substituent effects influence the solvatochromism of hydroxymethyl-triazoles?
- Methodology :
- UV-Vis Analysis : Measure λmax shifts in solvents of varying polarity (e.g., cyclohexane to DMSO). The hydroxymethyl group enhances polarity, causing bathochromic shifts (~20 nm) .
- Hammett Plots : Correlate σ values of substituents (e.g., CF₃ vs. CH₃) with absorption maxima to quantify electronic effects .
Data Contradiction Analysis
Q. Why do NMR spectra of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol vary across studies?
- Root Cause :
- Dynamic Effects : Rotameric equilibria of the hydroxymethyl group in solution lead to split peaks in ¹H NMR .
- Isotopic Purity : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen-bonding networks, shifting resonance positions .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
